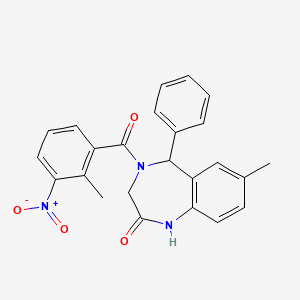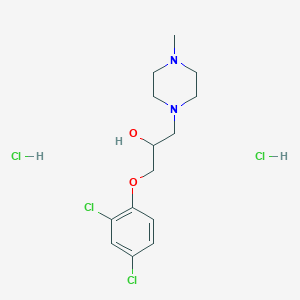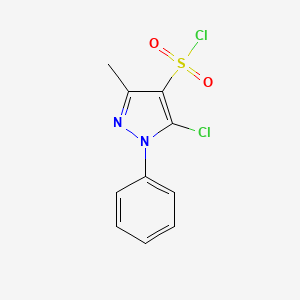![molecular formula C22H29N3O3 B2824232 N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide CAS No. 872843-56-6](/img/structure/B2824232.png)
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endogenous cannabinoid neurotransmitter, in the body. URB597 has been studied for its potential therapeutic applications in various neurological disorders and pain management.
Applications De Recherche Scientifique
Molecular Structure and Dynamics
N,N-diethylacetamide has been the subject of structural and dynamic studies, revealing details about its gas phase structures and internal dynamics. Five stable conformers were identified, and the internal dynamics, including quadrupole hyperfine splittings and torsional fine splittings, were thoroughly investigated and assigned. These studies involved sophisticated techniques such as molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations, enhancing the understanding of the compound's molecular behavior (Kannengießer et al., 2014).
Synthesis and Antiallergic Potency
In the realm of medicinal chemistry, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized, aiming to discover novel antiallergic compounds. The synthesis process involved several steps, including indolization under Fischer conditions and amidification. One particular compound in this series demonstrated significant antiallergic potency, being far more potent than the reference drug astemizole in certain assays. These findings underscore the potential of these acetamide derivatives in the development of new antiallergic agents (Menciu et al., 1999).
Chemical Oxidation and Reactions
The compound has been utilized in various chemical reactions and syntheses. For example, 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium tetrafluoroborate and its oxyl counterpart have been prepared and used as oxidizing agents, highlighting their significant role in the field of organic synthesis. These compounds have shown effectiveness in a range of applications, from stoichiometric oxidations of alcohols to oxidative cleavage of benzyl ethers. The preparation methods and applications of these compounds emphasize their importance and versatility in chemical processes (Tilley et al., 2012).
Antiarrhythmic Activities
Some newly synthesized tricyclic and tetracyclic thienopyridine derivatives have been evaluated for their antiarrhythmic activities. These compounds have shown high antiarrhythmic activities comparable with established drugs like Procaine amide and Lidocaine. The synthesis and evaluation of these derivatives indicate the potential of acetamide compounds in the development of new therapeutic agents (Abdel-Hafez et al., 2009).
Propriétés
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-23(5-2)20(26)15-25-14-18(17-8-6-7-9-19(17)25)21(27)22(28)24-12-10-16(3)11-13-24/h6-9,14,16H,4-5,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXCQXDEUFTRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2824149.png)


![2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers](/img/structure/B2824156.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)






![[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B2824171.png)
